molecular formula C20H24N4O3S B15036184 (6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

(6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one

Cat. No.: B15036184
M. Wt: 400.5 g/mol
InChI Key: JQNYULQWGNFVQH-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one is a complex organic compound characterized by its unique structure, which includes a thiadiazolo-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazolo-pyrimidinone core, followed by the introduction of the heptyl and hydroxy-methoxyphenyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

(6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazolo-pyrimidinone derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their properties and applications.

Uniqueness

The uniqueness of (6Z)-2-Heptyl-6-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-imino-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one lies in its specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C20H24N4O3S

Molecular Weight

400.5 g/mol

IUPAC Name

5-amino-2-heptyl-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C20H24N4O3S/c1-3-4-5-6-7-8-17-23-24-18(21)14(19(26)22-20(24)28-17)11-13-9-10-15(25)16(12-13)27-2/h9-12H,3-8,21H2,1-2H3/b13-11-

InChI Key

JQNYULQWGNFVQH-QBFSEMIESA-N

Isomeric SMILES

CCCCCCCC1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=CC(=O)C(=C3)OC)N

Canonical SMILES

CCCCCCCC1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.